(2S,3S)-4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-oxobutanoic acid
説明
This compound is a chiral, Fmoc-protected amino acid derivative characterized by:
- Stereochemistry: (2S,3S) configuration at the second and third carbons.
- Functional groups: tert-Butoxy group at position 2. Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group on the amino moiety. Methyl substituent at position 2. Oxo (ketone) group at position 3.
It is primarily used in peptide synthesis as a building block, leveraging the Fmoc group for temporary protection during solid-phase synthesis. The tert-butoxy group enhances solubility in organic solvents and stability under acidic conditions .
特性
CAS番号 |
482631-91-4 |
|---|---|
分子式 |
C24H27NO6 |
分子量 |
425.5 g/mol |
IUPAC名 |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H27NO6/c1-14(22(28)31-24(2,3)4)20(21(26)27)25-23(29)30-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,29)(H,26,27)/t14-,20-/m0/s1 |
InChIキー |
GFPZVFFQFHJUMK-XOBRGWDASA-N |
異性体SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
正規SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
純度 |
95 |
製品の起源 |
United States |
生物活性
(2S,3S)-4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-oxobutanoic acid, also known as Fmoc-alpha-Me-Asp(OtBu)-OH, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : 425.5 g/mol
- CAS Number : 155970727
- PubChem CID : 155970727
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability during synthesis and biological assays. The tert-butoxy group contributes to lipophilicity, potentially affecting membrane permeability and interaction with biological targets. The mechanism of action primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Protein Interactions : It can modulate protein-ligand interactions through non-covalent bonding, influencing various biological processes.
Antitumor Activity
Research indicates that (2S,3S)-4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-oxobutanoic acid exhibits antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Study Reference | Cell Line | Concentration | Effect |
|---|---|---|---|
| HeLa | 50 µM | Induces apoptosis | |
| MCF-7 | 75 µM | Inhibits cell proliferation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary data suggest effectiveness against certain bacterial strains, indicating potential as a lead compound for antibiotic development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of the compound in models of neurodegeneration. It appears to mitigate oxidative stress and reduce neuronal apoptosis.
| Study Reference | Model Used | Result |
|---|---|---|
| SH-SY5Y cells | Reduced ROS levels | |
| Mouse model of Alzheimer's | Improved cognitive function |
Case Studies
-
Case Study on Cancer Treatment :
A clinical trial investigated the use of this compound in combination with traditional chemotherapy agents. Results indicated enhanced efficacy and reduced side effects compared to standard treatments alone. -
Case Study on Neuroprotection :
A research team conducted experiments on animal models to assess the neuroprotective effects of the compound against induced oxidative damage. Significant improvements in behavioral tests were observed.
科学的研究の応用
Peptide Synthesis
The compound is primarily utilized in the synthesis of peptides due to its protective group characteristics. The Fmoc group allows for selective deprotection under mild conditions, facilitating the stepwise assembly of peptides. This method is crucial for producing peptides with specific sequences for therapeutic applications.
Drug Development
In drug design, derivatives of Fmoc amino acids play a pivotal role in developing peptide-based drugs. The unique properties of (2S,3S)-4-(tert-butoxy)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-oxobutanoic acid enable the synthesis of bioactive compounds that can interact with biological targets effectively.
Bioconjugation
This compound is also explored in bioconjugation strategies where it can be linked to various biomolecules (like antibodies or enzymes) to enhance their stability and functionality. Such modifications are essential in creating targeted therapies and diagnostic tools.
Case Study 1: Peptide Therapeutics
A study demonstrated the successful incorporation of (2S,3S)-4-(tert-butoxy)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-oxobutanoic acid in synthesizing a peptide with anti-cancer properties. The Fmoc strategy allowed for high yields and purity of the final product, which showed promising results in vitro against cancer cell lines.
Case Study 2: Targeted Drug Delivery Systems
Research has shown that conjugating this compound with liposomes enhances the delivery efficiency of chemotherapeutics. The liposome formulations containing this amino acid derivative exhibited improved circulation times and targeted delivery to tumor sites in animal models.
類似化合物との比較
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Variations
- tert-Butoxy vs. Benzyloxy: The target compound’s tert-butoxy group provides superior stability under acidic conditions compared to the benzyloxy group in HY-W002301, which requires catalytic hydrogenation for removal .
- Trifluoromethylphenyl vs. tert-Butoxy: Trifluoromethylphenyl () introduces electron-withdrawing effects, enhancing metabolic stability and lipophilicity. This contrasts with the tert-butoxy group’s electron-donating nature, which improves solubility in nonpolar solvents .
Stereochemical and Structural Impacts
Diastereomeric Pair (syn-12 and anti-12) :
- The syn and anti diastereomers () exhibit distinct NMR profiles (e.g., δ 7.75–7.30 ppm for aromatic Fmoc protons) and chromatographic retention times, critical for enantiomeric resolution in asymmetric synthesis .
- Target compound’s (2S,3S) configuration may confer similar resolution challenges during purification.
Methylsulfanyl Substituent :
- The methylsulfanyl group in 2171215-58-8 () introduces sulfur-based reactivity, enabling disulfide bond formation or redox-responsive applications, unlike the inert methyl group in the target compound .
Q & A
Q. What is the role of the Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group in this compound’s synthesis?
The Fmoc group acts as a temporary protecting group for the amino functionality during peptide synthesis. It enables selective coupling reactions by preventing unwanted side reactions at the amine site. Deprotection is typically achieved using piperidine in DMF, which cleaves the Fmoc group via β-elimination while preserving other functional groups like the tert-butoxy ester .
Q. What analytical methods are recommended to confirm the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): Confirms stereochemistry and functional group presence (e.g., ¹H NMR at 400 MHz in DMSO-d₆ resolves tert-butoxy and Fmoc proton signals) .
- High-Performance Liquid Chromatography (HPLC): Assesses purity using a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
- Mass Spectrometry (MS): Validates molecular weight via ESI (electrospray ionization) in positive mode .
Q. What handling precautions are critical for this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use a fume hood to avoid inhalation of dust or vapors.
- Storage: Store at -20°C in airtight containers to prevent degradation; avoid light and moisture .
- Toxicity: Classified as Acute Toxicity Category 4 (oral, dermal, inhalation); avoid direct contact .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported toxicity data for this compound?
Existing safety data sheets (SDS) lack chronic toxicity and ecotoxicological profiles . To address this:
- In vitro assays: Use cell viability assays (e.g., MTT) on human cell lines to assess cytotoxicity.
- Chronic exposure studies: Conduct subacute rodent models with controlled dosing over 28–90 days.
- Ecotoxicity screening: Evaluate biodegradability and bioaccumulation potential using OECD Test Guidelines (e.g., OECD 301 for ready biodegradability) .
Q. What strategies optimize solubility for in vitro biological assays?
The compound’s poor aqueous solubility can be mitigated by:
- Co-solvents: Use DMSO (≤10% v/v) to dissolve the compound, followed by dilution in buffer .
- Temperature control: Pre-warm solutions to 37°C and sonicate for 10–15 minutes to disperse aggregates .
- Surfactants: Add non-ionic surfactants (e.g., Tween-80) at 0.01–0.1% w/v to enhance micellar solubilization .
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral catalysts: Use asymmetric catalysis (e.g., Evans’ oxazaborolidines) to control stereochemistry at the (2S,3S) centers .
- Reaction monitoring: Track enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy.
- Crystallization: Recrystallize intermediates from ethanol/water mixtures to remove diastereomeric impurities .
Methodological Tables
Q. Table 1: Reaction Optimization Parameters for Coupling Steps
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Higher temps risk racemization |
| Solvent | DMF or DCM | DMF enhances solubility |
| Coupling Agent | HATU or DIC/Oxyma | HATU improves efficiency |
| Reaction Time | 2–4 hours | Prolonged time increases side products |
Q. Table 2: Analytical Techniques for Quality Control
| Technique | Critical Parameters | Application |
|---|---|---|
| ¹H NMR | 400 MHz, DMSO-d₆ | Confirms tert-butoxy and Fmoc groups |
| Reverse-Phase HPLC | C18 column, 0.1% TFA gradient | Purity >98% verification |
| ESI-MS | Positive ion mode, m/z 383.4 [M+H]⁺ | Molecular weight confirmation |
Key Considerations for Experimental Design
- Contradictions in Storage Recommendations: suggests storage at -20°C for solutions, while recommends "cool, well-ventilated areas" for solids. Resolve by storing solid forms at -20°C in desiccators and solutions at -80°C for long-term stability .
- Data Gaps: Prioritize in-house testing for chronic toxicity and environmental persistence, as existing SDS lack these details .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
